![molecular formula C11H14F3NO B1443412 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene CAS No. 1247503-10-1](/img/structure/B1443412.png)
1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene
Overview
Description
Scientific Research Applications
- A compound with similar structure, PPDA Hybrid, has been used in the field of bioelectronics . This material has robust mechanical strength, electrical performance, and biocompatibility . It exhibits remarkable electrochemical performance, with a specific capacitance of 149.6 F/g at 1 A/g current density and a capacitance retention of 82.3% after 1000 cycles at 5 A/g . It maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles . In vitro tests confirm the PPDA hybrid’s excellent biocompatibility, making it a promising material for flexible bioelectronic applications .
- Eppendorf LoBind® Tubes are used for the preparation or storage of DNA and RNA samples . They significantly reduce sample-to-surface binding to ensure maximal recovery of DNA and RNA molecules . This could be a potential application for “1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene” if it has similar properties .
- Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes, and dimetallynes . If “1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene” has similar properties, it could potentially be used in synthesis and catalysis .
Bioelectronic Applications
Nucleic Acid Storage
Synthesis and Catalysis
- Quantum internet is a network that could allow information to be exchanged while encoded in quantum states . Experiments have generated quantum entanglement over optical fibers across three real cities, marking progress towards networks that could have revolutionary applications . If “1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene” has similar properties, it could potentially be used in the development of quantum internet .
- Acylsilanes have long been used in organic synthesis . Unprecedentedly wide applications of this type of compound have been witnessed in many fields well beyond pure organic synthesis, including photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation . If “1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene” has similar properties, it could potentially be used in organic synthesis .
- Amino–yne click reaction has applications in surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures . If “1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene” has similar properties, it could potentially be used in amino–yne click chemistry .
Quantum Internet
Organic Synthesis
Amino–yne Click Chemistry
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-9(7-15)16-10-5-3-4-8(6-10)11(12,13)14/h3-6,9H,2,7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCKVOZOXALOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



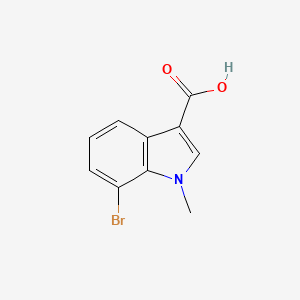
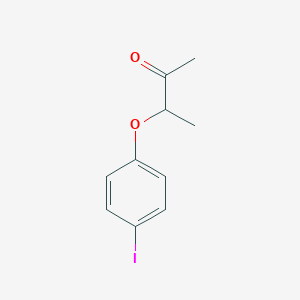


![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)

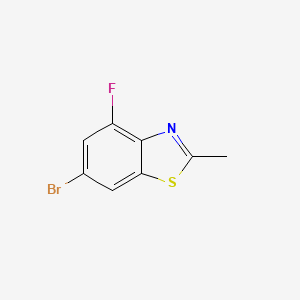
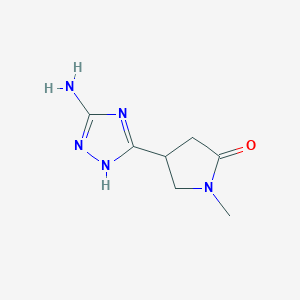
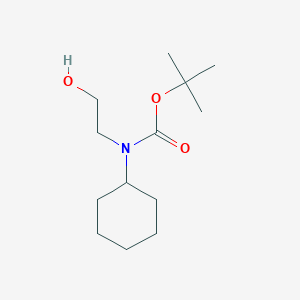
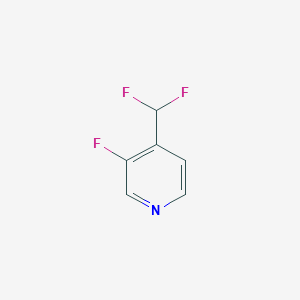

amine](/img/structure/B1443346.png)

